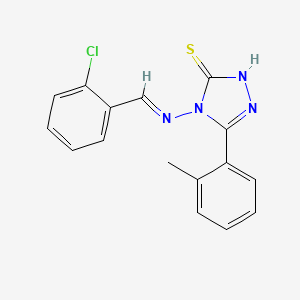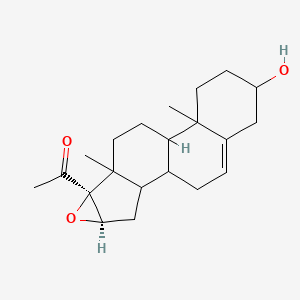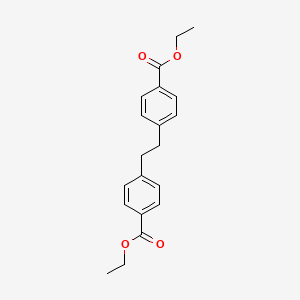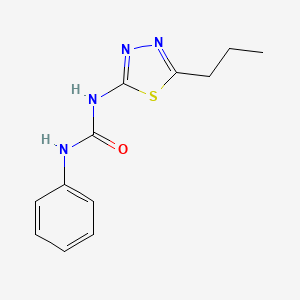
2-Methyl-2-(4-methylphenyl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-methylphenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The presence of the dithiane ring imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylphenyl)-1,3-dithiane typically involves the reaction of 4-methylbenzaldehyde with propane-1,3-dithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(4-methylphenyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(4-methylphenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(4-methylphenyl)-1,3-dithiane involves its ability to interact with various molecular targets. The dithiane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The compound’s effects are mediated through its interactions with specific molecular pathways, which can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the methyl and phenyl substituents.
2-Phenyl-1,3-dithiane: Similar structure but with a phenyl group instead of a methylphenyl group.
2-Methyl-1,3-dithiane: Lacks the aromatic ring present in 2-Methyl-2-(4-methylphenyl)-1,3-dithiane.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 4-methylphenyl group, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H16S2 |
|---|---|
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
2-methyl-2-(4-methylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C12H16S2/c1-10-4-6-11(7-5-10)12(2)13-8-3-9-14-12/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
GMUTWUYSTCTPRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(SCCCS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11969867.png)
![3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11969882.png)

![[(3Z)-3-(5-[4-(Acetyloxy)-3-methoxyphenyl]-6-(methoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11969884.png)


![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)

![4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969917.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)

